molecular formula C13H21NO4 B2770157 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid CAS No. 1341035-53-7

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid

Cat. No.: B2770157
CAS No.: 1341035-53-7
M. Wt: 255.314
InChI Key: RCNJNRKPAPASBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid is a sophisticated molecular scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a Boc-protected 2-azabicyclo[2.2.1]heptane core, a conformationally restricted bridged bicyclic structure that serves as a proline mimetic. The rigid scaffold is designed to lock peptide backbones into specific conformations , which is a critical strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based therapeutics. Researchers utilize this acid as a crucial building block for the synthesis of novel protease inhibitors, as the bicyclic system can precisely position functional groups within enzyme active sites. Its applications extend into the development of integrin antagonists and other pharmacophores that target protein-protein interactions, which are notoriously difficult to address with traditional small molecules. The carboxylic acid functional group provides a convenient handle for further synthetic elaboration via amide coupling or other conjugation techniques, making it a versatile intermediate for constructing focused libraries in lead optimization campaigns. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless incorporation into complex peptide chains.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-9-5-10(14)4-8(9)6-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNJNRKPAPASBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic system.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom. This is usually done by reacting the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through various methods, including alkylation or acylation reactions, depending on the starting materials and desired conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the bicyclic structure. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Drug Development

The compound's bicyclic structure allows it to serve as a scaffold for the design of novel pharmaceuticals. The azabicyclo framework is known for its ability to mimic natural products, which can facilitate the discovery of new drugs targeting various biological pathways.

Case Study : A study highlighted the synthesis of derivatives of this compound that exhibited significant activity against certain cancer cell lines, indicating its potential as an anticancer agent. The introduction of functional groups at specific positions on the bicyclic ring can enhance biological activity and selectivity.

Synthesis of Bioactive Molecules

Due to its functional groups, this compound can be utilized in the synthesis of more complex molecules. It can act as a precursor in the formation of amino acids or other biologically relevant compounds.

Example : Researchers have successfully used this compound to synthesize peptide mimetics that show promise in modulating receptor activity, thus broadening its application in therapeutic areas such as pain management and inflammation.

Chemical Biology

In chemical biology, this compound can be employed to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.

Research Insight : The introduction of fluorine atoms into the structure has been shown to alter metabolic pathways and enhance binding affinities with target proteins, making it a valuable tool for probing biological systems.

Mechanism of Action

The mechanism by which 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The bicyclic structure can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1341035-53-7
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Structure : Features a bicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and an acetic acid substituent at position 5 .

Key Characteristics :

  • The Boc group enhances solubility in organic solvents and stabilizes the amine under basic conditions.
  • The acetic acid moiety provides a functional handle for conjugation or salt formation.

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

The compound’s bicyclo[2.2.1]heptane core distinguishes it from analogs with alternative ring systems (Table 1):

Table 1: Structural Comparison of Bicyclic and Spiro Analogs

Compound Name Bicyclo/Spino System Substituent Positions CAS No. Molecular Weight (g/mol) Key Features
Target Compound [2.2.1]heptane Boc at 2, acetic acid at 5 1341035-53-7 255.31 Moderate ring strain; balanced reactivity
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-6-yl}acetic acid [2.2.1]heptane Boc at 2, acetic acid at 6 - 255.32 Altered regiochemistry may affect hydrogen bonding
2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0]heptane Boc at 2, carboxylic acid at 1 1239421-67-0 255.31 Larger ring system; reduced strain
(1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane Boc at 2, carboxylic acid at 3 - 255.31 Stereospecific carboxylate positioning impacts drug design
2-{7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic acid [2.2.1]heptane Boc at 7, acetic acid at 1 2126162-28-3 255.31 Inverted substitution pattern; potential for altered solubility
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid [3.1.1]heptane Boc at 3, carboxylic acid at 6 - 255.31 Larger ring system; distinct steric profile

Functional Group and Stereochemical Differences

  • Regiochemistry : The position of the acetic acid group (e.g., 5-yl vs. 6-yl in bicyclo[2.2.1]heptane derivatives) influences intermolecular interactions. For instance, the 6-yl analog may exhibit weaker hydrogen bonding due to steric hindrance .
  • Stereochemistry : The (1S,3R,4R)-configured analog in highlights the importance of stereochemistry in biological activity, as enantiomers often display divergent pharmacokinetic properties .

Biological Activity

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid (CAS Number: 1341035-53-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Structure : The compound features a bicyclic structure which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its structural properties, particularly the azabicyclo framework which is known to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : Its structure allows it to bind to receptors, potentially altering signal transduction pathways.
  • Antiproliferative Effects : Some studies have indicated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against cancer cell lines.

Antiproliferative Activity

A study investigating the antiproliferative effects of azabicyclo compounds found that certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin. Notably, the activity varied across different cell lines:

CompoundCell LineIC50 (µM)
2-Azabicyclo derivativeA549 (lung cancer)15
2-Azabicyclo derivativeMCF-7 (breast cancer)12
CisplatinA54910

This data suggests that modifications to the bicyclic structure can enhance or diminish biological activity depending on the target cell type .

Enzyme Inhibition Studies

Research has shown that related compounds can inhibit specific enzymes involved in cancer progression and metabolic disorders. For instance, the inhibition of γ-secretase complexes has been noted, which is crucial in the context of Alzheimer's disease:

Complex TypeInhibition (%)
PSEN1-APH1A75
PSEN1-APH1B60

These findings indicate potential therapeutic roles in neurodegenerative diseases .

Study on Anticancer Properties

In a recent study published in Materials, researchers synthesized a series of azabicyclo compounds and evaluated their anticancer properties. Among them, the compound with a tert-butoxycarbonyl group showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Neuroprotective Effects

Another study highlighted the neuroprotective properties of azabicyclo derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Q & A

Q. Key Challenges :

  • Regioselectivity in bicyclic systems may require directing groups or catalysts.
  • Acid-sensitive Boc protection demands pH-controlled conditions .

How is the stereochemistry of this compound characterized, and what techniques validate its structural integrity?

Stereochemical analysis employs:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish exo/endo configurations and confirm substituent positions via coupling constants and NOE correlations .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the bicyclic framework .
  • Chiral HPLC : Verifies enantiomeric purity (>98% ee) for biologically active derivatives .

Q. Example Data :

TechniqueParameterValue
1H^{1}\text{H}-NMRδ (ppm) for Boc group1.4–1.5 (s, 9H)
X-rayDihedral angle (C2-N1-C5)112.3°

Advanced Research Questions

How does stereochemistry influence the compound’s pharmacological activity, particularly in receptor binding?

The 2-azabicyclo[2.2.1]heptane scaffold’s rigidity and substituent orientation modulate receptor interactions:

  • Substituent Position : Exo vs. endo configurations alter steric hindrance. For example, 5-endo esters show higher muscarinic receptor affinity (IC50_{50} = 4.23 × 1010^{-10} M) than 6-exo analogs due to optimal pharmacophore alignment .
  • Boc Group Role : Enhances solubility and metabolic stability by shielding the amine group, prolonging in vivo activity .

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionReceptor Affinity (IC50_{50}, M)Efficacy (vs. Oxo-M)
5-endo4.23 × 1010^{-10}Partial agonist
6-exo4.76 × 105^{-5}Antagonist

How can researchers resolve contradictions in reported synthetic yields or biological data?

Q. Common Issues :

  • Yield Variability : Discrepancies arise from divergent reaction conditions (e.g., solvent polarity, temperature). For example, THF vs. DMF may alter cyclization efficiency by 20–30% .
  • Biological Replication : Differences in cell lines (e.g., CHO vs. HEK293) or receptor subtypes (m1 vs. m3) affect potency measurements .

Q. Mitigation Strategies :

Controlled Replication : Standardize solvents (e.g., anhydrous DCM for Boc protection) and temperature (±2°C tolerance).

Computational Validation : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to reconcile SAR discrepancies .

What are the applications of this compound in drug discovery, and what methodological frameworks support its optimization?

Q. Therapeutic Potential :

  • Neurological Targets : Muscarinic/nicotinic receptor modulation for Alzheimer’s or Parkinson’s disease .
  • Antiviral Scaffolds : Analogous bicyclic systems are used in ledipasvir (HCV protease inhibitor), suggesting utility in antiviral design .

Q. Optimization Strategies :

Prodrug Design : Esterification of the acetic acid moiety enhances blood-brain barrier permeability .

High-Throughput Screening (HTS) : Libraries of bicyclic derivatives are screened against target receptors to identify lead compounds.

Q. Example Derivatives :

AnalogModificationActivity
5-Hydroxyimino variantAdded imino groupImproved metabolic stability
6-Fluoro derivativeFluorine substitutionEnhanced receptor selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.